molecular formula C14H17F2NO4 B13629671 (S)-3-((tert-Butoxycarbonyl)amino)-3-(2,3-difluorophenyl)propanoic acid

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2,3-difluorophenyl)propanoic acid

Cat. No.: B13629671
M. Wt: 301.29 g/mol
InChI Key: HCIBCVBAPSLZGB-JTQLQIEISA-N
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Description

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,3-difluorophenyl)propanoic acid is a synthetic organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a difluorophenyl moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,3-difluorophenyl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.

    Formation of the Propanoic Acid Backbone: The protected amino acid is then coupled with a difluorophenyl derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Deprotection: The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,3-difluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or acidic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,3-difluorophenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,3-difluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The difluorophenyl group enhances its binding affinity and specificity, while the amino acid backbone facilitates its incorporation into peptides and proteins.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-3-amino-3-(2,3-difluorophenyl)propanoic acid
  • (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid
  • (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3,4-difluorophenyl)propanoic acid

Uniqueness

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,3-difluorophenyl)propanoic acid is unique due to the presence of both the tert-butoxycarbonyl protecting group and the difluorophenyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H17F2NO4

Molecular Weight

301.29 g/mol

IUPAC Name

(3S)-3-(2,3-difluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-10(7-11(18)19)8-5-4-6-9(15)12(8)16/h4-6,10H,7H2,1-3H3,(H,17,20)(H,18,19)/t10-/m0/s1

InChI Key

HCIBCVBAPSLZGB-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=C(C(=CC=C1)F)F

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=C(C(=CC=C1)F)F

Origin of Product

United States

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